
Pterosin C
概要
説明
Pterosin C is a naturally occurring indanone-type sesquiterpene first isolated from ferns in the Pteridaceae family. Structurally, it features a 1-indanone core with hydroxyl and methyl substituents, and it exists in stereoisomeric forms, including (2R,3S)-pterosin C and (2S,3S)-pterosin C . It has been identified in multiple fern species, such as Pteris multifida, Pteris cretica, and Cyathus striatus, often as a glycoside (e.g., this compound 3-O-β-D-glucoside) .
This compound exhibits diverse bioactivities:
- Cytotoxicity: Inhibits human cancer cell lines (e.g., AGS, HT-29, MCF-7) with MIC50 values ranging from 23.9 to 68.8 μM .
- Enzyme inhibition: Acts as a mixed-type inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) (IC50 = 26.2 μM) and a competitive inhibitor of acetylcholinesterase (AChE) (IC50 = 16.2 μM) .
- Neuroprotection: Enhances nerve growth factor (NGF)-dependent neurite outgrowth in PC12 cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pterosin C involves a versatile route exemplified by the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. The resulting 1,3-indandione undergoes demethylation and reduction with zinc and acetic acid in the presence of acetic anhydride and sodium acetate. This process yields a mixture of racemic cis and trans isomers of this compound diacetate, which is then hydrolyzed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as described above, with optimizations for large-scale synthesis. The key steps involve Friedel-Crafts acylation, reduction, and hydrolysis, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: Pterosin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogenated or other functional groups on the aromatic ring.
科学的研究の応用
Neuroprotective Effects
Pterosin C has shown promise in neuroprotection, particularly in the context of Alzheimer's disease (AD). Research indicates that this compound can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in the pathogenesis of AD. A study demonstrated that this compound significantly decreased the secretion of amyloid-beta (Aβ) peptides from neuroblastoma cells overexpressing human β-amyloid precursor protein at concentrations around 500 μM . This suggests that this compound could serve as a potential scaffold for developing multitarget-directed ligands (MTDLs) aimed at treating AD.
Table 1: Neuroprotective Activities of this compound
Activity | Mechanism | Reference |
---|---|---|
Inhibition of BACE1 | Reduces Aβ secretion | |
Enhancement of CREB phosphorylation | Increases BDNF levels | |
Long-term potentiation enhancement | Supports memory function |
Anti-Cancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound exhibits significant cytotoxicity against human tumor cell lines such as SH-SY5Y and HCT-116. For instance, one study reported an IC50 value of 22.4 μM against HCT-116 cells . The mechanisms underlying these effects may involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Activity of this compound
Metabolic Regulation
Emerging research has indicated that this compound may play a role in metabolic regulation, particularly concerning diabetes and obesity. Studies have suggested that Pterosin compounds can activate GLUT4, a glucose transporter, thereby reducing blood glucose levels in diabetic models . Additionally, this compound has been linked to lowering serum lipid levels, which is crucial for managing obesity and related metabolic disorders.
Table 3: Metabolic Effects of this compound
Effect | Mechanism | Reference |
---|---|---|
Activation of GLUT4 | Enhances glucose uptake | |
Reduction of triglycerides | Lowers serum lipid levels |
Case Studies
Case Study 1: Alzheimer's Disease Model
In a controlled study involving neuroblastoma cells, treatment with this compound resulted in a marked decrease in Aβ peptide secretion. This finding supports its potential use as a therapeutic agent for AD by targeting multiple pathways involved in amyloid pathology .
Case Study 2: Cancer Cell Line Testing
In vitro assays conducted on HCT-116 and SH-SY5Y cell lines demonstrated significant cytotoxicity associated with this compound. The results indicate its potential as an anti-cancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
作用機序
Pterosin C is part of a larger family of pterosins, which includes compounds like Pterosin A, Pterosin B, and Pterosin L. These compounds share a similar sesquiterpenoid indanone structure but differ in their functional groups and biological activities .
類似化合物との比較
Comparison with Structurally Similar Pterosin Analogs
Pterosin C belongs to a larger family of indanone-type sesquiterpenes. Key structural analogs and their distinguishing features are summarized below:
Key Differences in Bioactivity
Enzyme Inhibition Profiles :
- This compound and its glycosides (e.g., pteroside C) show broader enzyme inhibition compared to Pterosin A or D, targeting both BACE1 and cholinesterases. For example, (2R,3R)-pterosin C inhibits AChE (IC50 = 16.2 μM) more potently than Pterosin B (IC50 = 21.6 μM) .
- Pterosin A lacks significant cholinesterase activity but uniquely activates AMPK, making it a candidate for diabetes management .
Cytotoxicity :
- This compound and Z exhibit stronger cytotoxicity against solid tumor lines (e.g., MCF-7, HT-29) compared to Pterosin B or D. For instance, Pterosin Z has an MIC50 of 5.31 μM against HT-29 cells, while this compound requires ~23.9 μM for similar effects .
Stereochemical Impact :
- The (2R,3S) configuration of this compound enhances its solubility and binding to BACE1, whereas the (2S,3S) form shows reduced blood-brain barrier (BBB) permeability due to steric hindrance .
Pharmacokinetic and Structural Advantages
- BBB Penetration : Pterosin B’s compact structure (MW = 248.3) and lack of polar groups enable superior BBB penetration compared to this compound derivatives, which are hindered by glycosylation or hydroxylation .
- Glycosylation Effects : Glycosylated forms (e.g., This compound 3-O-β-D-glucoside) exhibit reduced cytotoxicity but improved solubility, favoring their use in neuroprotective formulations .
生物活性
Pterosin C is a notable compound derived from the bracken fern (Pteridium aquilinum), which has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, anti-cancer properties, and potential therapeutic applications in cognitive disorders. This article reviews the current understanding of this compound's biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is classified as a sesquiterpenoid, characterized by a complex structure that allows it to interact with various biological targets. Its molecular formula is C₁₈H₁₈O₄, and it exhibits unique pharmacological properties due to its ability to modulate enzyme activities and influence cellular signaling pathways.
Neuroprotective Effects
Research has highlighted this compound's potential in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). A study demonstrated that this compound significantly inhibited β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in the formation of amyloid plaques in AD. The inhibition was quantified with an IC₅₀ value of approximately 29.6 µM, indicating effective enzyme modulation at relatively low concentrations .
Table 1: Inhibition of Key Enzymes by this compound and Derivatives
Compound | Target Enzyme | IC₅₀ (µM) | Binding Type |
---|---|---|---|
This compound | BACE1 | 29.6 | Noncompetitive |
Pterosin B | AChE | 16.2 | Mixed-type |
Pterosin B | BChE | 48.1 | Noncompetitive |
Cytotoxicity and Anti-Cancer Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound exhibited significant cytotoxicity against human tumor cell lines, including HCT-116 and SH-SY5Y. The IC₅₀ values for these cell lines were reported as follows:
- HCT-116 : 22.4 µM
- SH-SY5Y : 15.8 µM
These findings suggest that this compound can induce cell death in cancer cells while potentially sparing normal cells, making it a candidate for further investigation as an anti-cancer agent .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : As noted earlier, this compound inhibits key enzymes associated with AD pathology, which may contribute to its neuroprotective effects.
- Promotion of Neurogenesis : Electrophysiological studies indicated that treatment with this compound enhanced long-term potentiation (LTP) in hippocampal slices, suggesting a role in promoting synaptic plasticity and memory formation .
- Regulation of Neurotrophic Factors : this compound has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) through protein kinase A (PKA) activation, leading to enhanced brain-derived neurotrophic factor (BDNF) levels. This pathway is crucial for neuronal survival and differentiation .
Case Studies and Clinical Implications
Recent clinical studies have explored the therapeutic potential of this compound derivatives in cognitive disorders. For instance, compounds with hydroxyl groups at specific positions demonstrated increased efficacy in promoting BDNF expression compared to those without these modifications. This highlights the importance of structural variations in enhancing biological activity.
Table 2: Summary of Clinical Findings on Pterosin Derivatives
Derivative | Effect on BDNF | CREB Activation | Neuroprotective Potential |
---|---|---|---|
Pterosin A | Significant | Yes | High |
Pterosin B | Minimal | No | Low |
This compound | Moderate | Yes | Moderate |
Q & A
Basic Research Questions
Q. What foundational methods are recommended for isolating and structurally characterizing Pterosin C from fern species?
this compound is typically isolated using solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural elucidation relies on 1D/2D-NMR (HSQC, HMBC, NOESY), ESI-MS, and comparison with published data. For example, Pteris multifida extracts were fractionated to isolate this compound enantiomers, with stereochemistry confirmed via NOESY correlations . Ensure purity via HPLC and cross-validate spectral data against established databases to avoid misidentification.
Q. How can researchers design experiments to assess this compound’s antidiabetic potential in preclinical models?
Use high-fat diet (HFD)-induced or genetic (e.g., db/db) diabetic mouse models. Administer this compound orally (e.g., 100 mg/kg for 4 weeks) and measure outcomes like glucose tolerance (oral glucose tolerance tests), insulin sensitivity, and AMPK phosphorylation. Include controls for baseline metabolic parameters (e.g., body weight, fasting glucose) and validate results using Western blotting for AMPK activation . Replicate dosing regimens and statistical methods (mean ± SEM, n ≥ 8) to ensure reproducibility.
Q. What analytical techniques are critical for quantifying this compound in plant extracts or biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Optimize parameters like ionization mode (ESI±), collision energy, and column type (e.g., C18 for reverse-phase separation). Calibrate with authentic standards and include quality controls to address matrix effects. For example, this compound was quantified in Pteridium aquilinum extracts using MRM (multiple reaction monitoring) transitions .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s bioactivity, such as its inactivity in glucose uptake assays?
Contradictions may arise from structural variations (e.g., glycosylation), concentration thresholds, or model-specific responses. For instance, while Pterosin A activated AMPK in myocytes, this compound and its glycosides showed no activity at 300 μM . To address this:
- Test structural analogs (e.g., aglycones vs. glycosides).
- Screen across multiple cell lines (e.g., C2C12 myocytes, HepG2 hepatocytes).
- Evaluate dose-response curves and mechanistic off-target effects (e.g., ROS modulation).
Q. What frameworks guide hypothesis development for studying this compound’s mechanism of action in metabolic diseases?
Apply the PICOT framework to define:
- P opulation: Diabetic murine models or insulin-resistant cell lines.
- I ntervention: this compound administration (dose, route, duration).
- C omparison: Metformin or other AMPK activators.
- O utcome: Glucose uptake, AMPK phosphorylation, lipid metabolism.
- T ime: Acute (24–48 hr) vs. chronic (4–8 weeks) effects.
Additionally, use FINER criteria to ensure feasibility, novelty, and relevance .
Q. How can researchers contextualize this compound’s findings within broader metabolic disease research?
Compare this compound’s efficacy and mechanisms to established AMPK activators (e.g., metformin) or natural products (e.g., berberine). Highlight unique pathways, such as its ROS-scavenging properties in H2O2-induced oxidative stress models . Use systematic reviews to identify gaps—for example, limited data on this compound’s pharmacokinetics or long-term toxicity. Cross-reference with fern-derived sesquiterpenes (e.g., Pterosin A) to explore structure-activity relationships .
Q. What strategies ensure research integrity when reporting this compound’s bioactivity or structural data?
- Reproducibility : Publish detailed experimental protocols (e.g., extraction solvents, NMR parameters) in supplementary materials .
- Data transparency : Share raw spectral data (NMR, MS) via repositories like Zenodo.
- Plagiarism avoidance : Cite original isolation studies (e.g., Pteris multifida ) and differentiate new findings from prior work.
- Ethical validation : Disclose conflicts of interest and adhere to journal guidelines for compound characterization .
特性
IUPAC Name |
3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPCNRKHGFIVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (10S,11S)-Pterosin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35938-43-3 | |
Record name | (10S,11S)-Pterosin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 156 °C | |
Record name | (10S,11S)-Pterosin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。